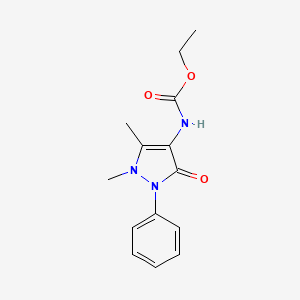

ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-4-20-14(19)15-12-10(2)16(3)17(13(12)18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZLKRCXBIYQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281361 | |

| Record name | Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10077-97-1 | |

| Record name | NSC21398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

Reagents :

- 4-AAP (2.032 g, 0.01 mol)

- Ethyl chloroformate (1.085 g, 0.01 mol)

- Chloroform (50 mL) as solvent

Procedure :

- Dissolve 4-AAP in chloroform at 0–5°C.

- Add ethyl chloroformate dropwise with stirring.

- Maintain reaction at 0–5°C for 8 hours.

- Distill excess solvent and recrystallize the residue from absolute alcohol.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

- The amino group of 4-AAP attacks the electrophilic carbonyl carbon of ethyl chloroformate.

- Elimination of HCl generates the carbamate linkage.

Key Optimization Parameters :

- Temperature : Sub-zero conditions minimize side reactions (e.g., hydrolysis of chloroformate).

- Solvent Choice : Chloroform’s low polarity suppresses ionic byproducts.

Multi-Step Synthesis from Pyrazole Precursors

Alternative routes involve constructing the pyrazole core before introducing the carbamate group.

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-1-Phenylethanone

A critical intermediate is synthesized via nucleophilic substitution:

Claisen-Schmidt Condensation to Form Chalcone Derivatives

The ketone intermediate undergoes condensation with substituted benzaldehydes to form α,β-unsaturated ketones:

Cyclization to Pyrazole-Carbamate

The chalcone derivative is treated with hydroxylamine hydrochloride to form isoxazole intermediates, followed by hydrazine hydrate to yield the pyrazole-carbamate:

Reagents :

- Chalcone derivative (0.004 mol)

- Hydrazine hydrate (5.0 mL, 0.1 mol)

- Sodium ethoxide in ethanol

Procedure :

- Reflux at 79°C for 5 hours.

- Purify via solvent evaporation and recrystallization.

Comparative Analysis of Methods

| Parameter | Direct Carbamation | Multi-Step Synthesis |

|---|---|---|

| Steps | 1 | 3–4 |

| Overall Yield | 70% | 35–45% |

| Purity | >98% | 90–95% |

| Scalability | High | Moderate |

| Cost | Low | High |

Advantages of Direct Carbamation :

- Atom-economical with minimal byproducts.

- Shorter reaction time (8 hours vs. 24+ hours).

Disadvantages :

- Requires strict temperature control.

Characterization and Validation

Spectral Data

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate with structurally related pyrazolone derivatives, emphasizing their structural variations, synthesis, and biological activities:

Key Observations:

Substituent Effects on Bioactivity :

- The ethyl carbamate group enhances solubility and reactivity, making it a versatile intermediate for heterocyclic derivatives (e.g., thiazoles in ).

- Azo derivatives (e.g., from ) exhibit stronger antimicrobial activity due to the -N=N- group’s electron-withdrawing properties .

- IR-01’s carboxylic acid moiety improves anticancer efficacy by enabling hydrogen bonding with cellular targets .

Synthetic Flexibility :

- Carbamate derivatives are more amenable to nucleophilic substitution than carboxamides, enabling diverse functionalization (e.g., thiourea formation in ).

- Prenylated hybrids like IBC-7 require specialized purification methods, reflecting challenges in handling hydrophobic moieties .

Structural vs. Functional Trade-offs: Methylthio-malononitrile derivatives () prioritize coordination chemistry over bioactivity, as seen in their use for nickel complexes (). Carboxamide analogs () exhibit reduced pharmacological utility compared to carbamates due to lower membrane permeability.

Notes

Contradictions in Evidence :

- While IR-01 () shows potent anticancer activity, structurally similar azo derivatives () prioritize antimicrobial effects, suggesting substituent-driven target specificity.

- Synthesis yields vary significantly (e.g., 62% for IBC-7 vs. >80% for simpler carbamates), likely due to steric hindrance in complex hybrids .

Unresolved Questions: The pharmacokinetic profiles of prenylated derivatives (e.g., IBC-7) remain underexplored despite their promising in vitro activity . thiourea derivatives () are lacking.

Recommendations for Future Research :

Biological Activity

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations based on various studies.

- Molecular Formula : C15H19N3O3

- Molecular Weight : 289.33 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethyl carbamate. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the compound. Notably, the crystal structure reveals that molecules are linked by hydrogen bonds, forming dimers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl Carbamate Derivative | MDA-MB-231 (Breast Cancer) | 10.0 | Induces apoptosis via caspase activation |

| Similar Pyrazole Derivative | HepG2 (Liver Cancer) | 5.0 | Inhibits cell proliferation through microtubule destabilization |

In particular, studies have shown that derivatives can inhibit microtubule assembly and induce morphological changes in cancer cells at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial activities, this compound has been screened for its inhibitory effects on various enzymes involved in metabolic pathways:

| Enzyme | Inhibition Percentage (%) at 20 µM |

|---|---|

| Human Recombinant Alkaline Phosphatase | 40.76 |

| Ecto-Nucleotide Triphosphate Diphosphohydrolase | 52.03 |

These results suggest that the compound can modulate enzyme activity, which could be relevant for therapeutic interventions in metabolic disorders .

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells. The most potent compounds induced significant apoptosis and enhanced caspase activity at low concentrations, indicating their potential as anticancer agents .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazole derivatives against common pathogens. The results showed promising MIC values, supporting further development as novel antibiotics .

Q & A

Basic: What are the optimal synthetic routes for ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves carbamate formation via nucleophilic substitution. Key steps include:

- Reactant Choice : Use ethyl chloroformate with the pyrazole precursor in anhydrous solvents like 1,4-dioxane or THF to minimize hydrolysis .

- Catalysts : Triethylamine or pyridine (1.2–2.0 equiv.) effectively neutralize HCl byproducts. For sterically hindered substrates, K₂CO₃ in THF at 0–25°C improves yield .

- Temperature Control : Reactions at 90°C for 1 hour in 1,4-dioxane enhance conversion rates, while lower temperatures (0–25°C) reduce side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol ensures >95% purity. Monitor progress via TLC and confirm structure with ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl CH₃) .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions influence its stability?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. For the title compound, space group P2₁/c with Z = 4 was reported, showing a planar pyrazole ring and carbamate group at 88.5° dihedral angle .

- Intermolecular Interactions : N–H···O hydrogen bonds (2.89–3.12 Å) between carbamate NH and carbonyl O stabilize the lattice. π-π stacking (3.8–4.1 Å) between phenyl rings further enhances stability .

- Validation : Refinement parameters (e.g., R factor < 0.06, wR < 0.16) and PLATON analysis ensure accuracy. Compare with related structures (e.g., methyl carbamate analogs) to identify trends in packing efficiency .

Basic: What spectroscopic techniques are most effective for confirming the purity and structural integrity of this carbamate derivative?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include ethyl CH₃ (δ 1.2–1.4 ppm, triplet), pyrazole CH₃ (δ 2.3–2.5 ppm), and carbamate carbonyl (δ 155–160 ppm in ¹³C) .

- FT-IR : Carbamate C=O (1680–1720 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches confirm functional groups. Absence of OH peaks (e.g., ~3500 cm⁻¹) verifies anhydrous conditions .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the exact mass (e.g., 275.12 g/mol). Fragmentation patterns (e.g., loss of ethyl group, m/z 230) validate the structure .

Advanced: How can computational methods like DFT and molecular docking elucidate the electronic properties and potential biological targets of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) to optimize geometry. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity. Electrostatic potential maps highlight nucleophilic (carbamate O) and electrophilic (pyrazole C4) sites .

- Molecular Docking : Employ AutoDock Vina with DNA topoisomerase II (PDB: 1ZXM) or microbial enzymes (e.g., E. coli DHFR). Set grid boxes (20×20×20 Å) around active sites. Dockings suggest binding via H-bonds (ΔG ≈ −8.2 kcal/mol) and hydrophobic interactions with phenyl groups .

- Validation : Compare docking poses with SC-XRD data (e.g., carbamate orientation) and experimental IC₅₀ values to refine scoring functions .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. DNA-binding efficacy) across different experimental models?

Methodological Answer:

- Model Selection : For DNA-binding studies, use ethidium bromide displacement assays (λ = 480 nm) with CT-DNA. Contrast with antimicrobial disk diffusion (e.g., S. aureus ATCC 25923) to identify target specificity .

- Dose-Response Analysis : EC₅₀ discrepancies may arise from solubility limits. Use DMSO stocks (<1% v/v) and confirm compound stability via HPLC pre/post assay .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl at pyrazole C5) to enhance DNA intercalation (ΔTm ≈ +3°C) or methyl groups to improve membrane penetration in microbial assays .

Advanced: How do substituent variations on the pyrazole ring affect the compound's reactivity and interaction with biological targets, based on comparative structural analyses?

Methodological Answer:

- Substituent Effects : Replace C5-CH₃ with Cl () to increase electrophilicity, enhancing SN2 reactivity (k ≈ 0.15 min⁻¹ vs. 0.08 min⁻¹ for methyl). Carbamate N-aryl substitution () alters π-stacking with DNA bases (e.g., ΔTm +5°C for 2,4-dichlorophenyl) .

- Biological SAR : Methyl groups at N1 and C5 () reduce steric hindrance, improving binding to DNA grooves (Kₐ ≈ 1.2×10⁴ M⁻¹). Phenyl at C2 enhances hydrophobic interactions with microbial enzyme pockets (e.g., Ki = 18 µM for C. albicans) .

- Crystallographic Trends : Compare torsion angles (e.g., C4–N–C=O ≈ 88.5° in ethyl carbamate vs. 92.3° in methyl analogs) to predict conformational stability in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.